Typhaneoside

Descripción general

Descripción

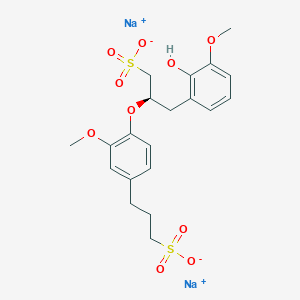

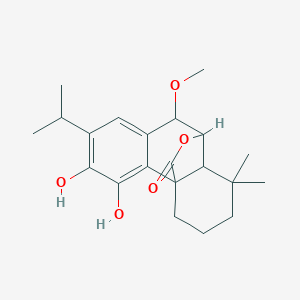

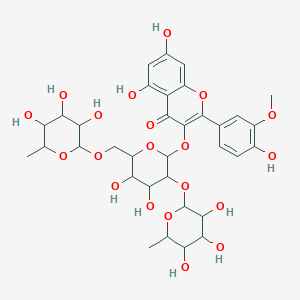

Typhaneoside is a flavonoid glycoside plant extract . It has an inhibitory effect on the proliferation of human umbilical arterial smooth muscle cells (HUASMC) . The molecular formula of Typhaneoside is C34H42O20 .

Synthesis Analysis

A selective and rapid ultra-performance liquid chromatography method with tandem mass spectrometric (UPLC–MS/MS) detection was developed for simultaneous determination of typhaneoside and isorhamnetin-3-O-neohesperidoside in rat plasma . This method was applied to the pharmacokinetic study of Pollen Typhae extract .

Molecular Structure Analysis

Typhaneoside has a molecular formula of C34H42O20 and a molecular weight of 770.69 . It has a density of 1.73±0.1 g/cm3, a boiling point of 1065.0±65.0 °C, and a flash point of 332.6°C .

Chemical Reactions Analysis

During the carbonizing process of the Pollen Grains of Typha, the chemical compositions in drugs will be changed . Some of the components will be lost during the process of carbonizing .

Physical And Chemical Properties Analysis

Typhaneoside has a molecular weight of 770.69 . It has a density of 1.73±0.1 g/cm3, a boiling point of 1065.0±65.0 °C, and a flash point of 332.6°C .

Aplicaciones Científicas De Investigación

Pharmacokinetic Studies

Typhaneoside has been used in pharmacokinetic studies. A selective and rapid ultra-performance liquid chromatography method with tandem mass spectrometric (UPLC–MS/MS) detection for simultaneous determination of typhaneoside and isorhamnetin-3-O-neohesperidoside in rat plasma was developed and validated . This method has been successfully applied to a pharmacokinetic study of Pollen Typhae extract in rats after oral administration .

Therapeutic Efficiency of Pollen Typhae

The identification and determination of typhaneoside and isorhamnetin-3-O-neohesperidoside can occupy an important position in therapeutic efficiency of Pollen Typhae . Flavonoids in Pollen Typhae, including typhaneoside, are considered as the major bioactive compounds, which are responsible for antioxidant, anti-inflammatory, antigenotoxic and antiprotozoal activities .

Protecting Cells

Typhaneoside has been found to have protective effects on cells . This property makes it a potential candidate for research in cell biology and medicine.

Inhibiting Contractile Activity of Isolated Uteri

Research has shown that typhaneoside has the ability to inhibit the contractile activity of isolated uteri . This suggests potential applications in the field of gynecology and obstetrics.

Analgesic Activities

Typhaneoside has been found to possess analgesic activities . This suggests that it could be used in pain management research and potentially in the development of new analgesics.

Chemical Transformation Studies

Typhaneoside has been used in studies exploring the chemical transformation of flavonoids during the heating process in carbonisatus development . This could contribute to hemostatic therapeutic component exploration .

Mecanismo De Acción

Target of Action

Typhaneoside is a major flavonoid found in the extract of Typha spp. (Typhaceae) pollen . It has been found to interact with multiple targets simultaneously, particularly in acute myeloid leukemia (AML) cells . The primary targets of Typhaneoside include the Akt and mTOR pathways , which play crucial roles in cell survival, growth, and metabolism.

Mode of Action

Typhaneoside interacts with its targets to induce apoptosis, autophagy, and ferroptosis in AML cells . It inhibits the excessive autophagy of hypoxia/reoxygenation cells and increases the phosphorylation of Akt and mTOR . This interaction leads to significant increases in intracellular and mitochondrial reactive oxygen species (ROS) levels .

Biochemical Pathways

Typhaneoside affects several biochemical pathways. It plays a role in the regulation of the PI3K/Akt/mTOR autophagy transduction pathway . This pathway is crucial for cell survival and growth, and its dysregulation can lead to diseases such as cancer. Typhaneoside also influences the ferroptosis pathway , a form of regulated cell death that is characterized by iron-dependent lipid peroxidation.

Result of Action

The molecular and cellular effects of Typhaneoside’s action include the induction of apoptosis, autophagy, and ferroptosis in AML cells . It leads to an increase in intracellular and mitochondrial ROS levels . These changes can inhibit the proliferation and growth of AML cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Typhaneoside. Specific studies on how environmental factors influence typhaneoside’s action are currently lacking

Safety and Hazards

Direcciones Futuras

Typhaneoside has been used in the treatment of acute kidney injury (AKI) with the precise targeting ability on mitochondria and renal tubule . It has increased antiapoptotic and antioxidative effect, and promoted mitochondria and kidney function restoration . This represents a promising nanomedicine for AKI treatment .

Propiedades

IUPAC Name |

3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H42O20/c1-10-20(38)24(42)27(45)32(49-10)48-9-18-22(40)26(44)31(54-33-28(46)25(43)21(39)11(2)50-33)34(52-18)53-30-23(41)19-15(37)7-13(35)8-17(19)51-29(30)12-4-5-14(36)16(6-12)47-3/h4-8,10-11,18,20-22,24-28,31-40,42-46H,9H2,1-3H3/t10-,11-,18+,20-,21-,22+,24+,25+,26-,27+,28+,31+,32+,33-,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POMAQDQEVHXLGT-QDYYQVSOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)OC)OC6C(C(C(C(O6)C)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)OC)O[C@H]6[C@@H]([C@@H]([C@H]([C@@H](O6)C)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H42O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

770.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 44566503 | |

CAS RN |

104472-68-6 | |

| Record name | Typhaneoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104472-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

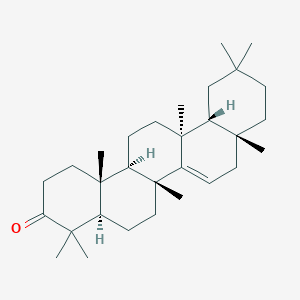

![methyl (1S,4aR,5S,8aR)-5-[(E)-5-acetyloxy-3-methylpent-3-enyl]-4a-methyl-6-methylidene-1,2,3,4,5,7,8,8a-octahydronaphthalene-1-carboxylate](/img/structure/B198023.png)

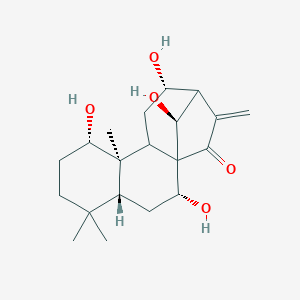

![2-[[2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-3,4,5-triol](/img/structure/B198087.png)

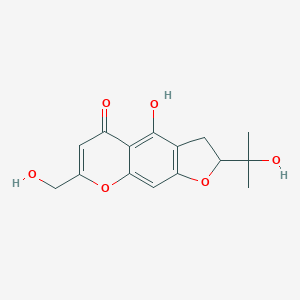

![[(3S,4aR,6aR,6bS,8aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,13,14,14a-tetradecahydropicen-3-yl] acetate](/img/structure/B198114.png)